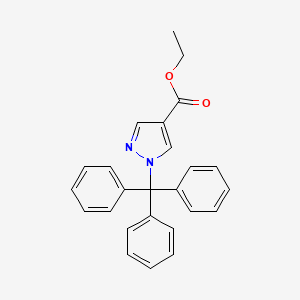

Ethyl 1-tritylpyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. numberanalytics.comnumberanalytics.com First described in the late 19th century, pyrazoles have since become recognized as a "privileged scaffold" in medicinal chemistry and materials science. proquest.comresearchgate.net Their significance stems from their versatile chemical reactivity and, most notably, the wide spectrum of biological activities exhibited by their derivatives. numberanalytics.comnumberanalytics.com

Pyrazole derivatives are integral to the pharmaceutical industry, forming the core structure of numerous drugs with diverse therapeutic applications. nih.gov Their derivatives have been reported to possess anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties, among others. numberanalytics.comorientjchem.orgekb.eg The presence of the pyrazole nucleus in a molecule can significantly influence its pharmacological profile. nih.gov

The following table highlights some prominent examples of commercially available drugs that feature a pyrazole core, demonstrating the scaffold's therapeutic importance.

| Drug Name | Therapeutic Class | Key Function |

| Celecoxib | Anti-inflammatory | A selective COX-2 inhibitor used to treat pain and inflammation. numberanalytics.com |

| Rimonabant | Anti-obesity (withdrawn) | A cannabinoid receptor antagonist. numberanalytics.com |

| Betazole | Diagnostic Agent | An H2-receptor agonist. nih.gov |

| Difenamizole | Analgesic | A pain-relieving agent. nih.gov |

| Fezolamide | Antidepressant | An agent developed for treating depression. nih.gov |

Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, where they are used as pesticides, herbicides, and fungicides. numberanalytics.comresearchgate.netsid.ir In materials science, their unique electronic properties are harnessed in the development of luminescent compounds and conducting polymers. numberanalytics.com The versatility of the pyrazole ring allows for structural modifications at positions 1, 3, 4, and 5, enabling chemists to fine-tune the properties of the resulting compounds for specific applications. chim.it

The Strategic Role of 1-Substituted Pyrazole-4-carboxylates as Synthetic Intermediates

Within the broad class of pyrazole derivatives, 1-substituted pyrazole-4-carboxylates, such as the titular ethyl 1-tritylpyrazole-4-carboxylate, are particularly important as synthetic intermediates. researchgate.netchemicalbook.com These compounds serve as highly versatile building blocks for constructing more elaborate molecular architectures. The substitution at the 1-position (N1) and the carboxylate group at the 4-position (C4) provide distinct points for controlled, sequential chemical modifications.

The ester functionality at the C4 position is a key handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, be converted to other functional groups, or serve as a directing group for further reactions. researchgate.net The synthesis of pyrazole-4-carboxylic acid esters can be achieved through several methods, including the reaction of hydrazine (B178648) with (ethoxycarbonyl)malondialdehyde or the esterification of 1H-pyrazole-4-carboxylic acid. chemicalbook.com Multicomponent reactions have also been developed for the efficient one-pot synthesis of these structures. sid.ir

The substituent at the N1 position plays a crucial role in directing the regioselectivity of subsequent reactions and modulating the electronic properties of the pyrazole ring. chim.it By installing a specific group at this position, chemists can prevent unwanted side reactions and steer electrophilic substitutions, which typically occur at the 4-position in N-unsubstituted pyrazoles. orientjchem.orgchim.it When the N1 substituent is a protecting group, as in the case of this compound, it allows for selective manipulation of the C4-ester group or other parts of the molecule before the pyrazole N-H is revealed for further functionalization. This strategy is fundamental in the synthesis of complex, polysubstituted pyrazoles that are often targets in drug discovery programs. researchgate.net

Overview of N-Trityl Protection in Pyrazole Chemistry

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group widely used for alcohols, amines, and thiols. total-synthesis.com Its application extends to the protection of the N-H group in nitrogen-containing heterocyles like pyrazoles. thieme.deresearchgate.net

The use of a protecting group on the pyrazole nitrogen is often necessary to control regioselectivity during synthesis. rsc.org The N-H proton of a pyrazole is weakly acidic and can be deprotonated, making the nitrogen atom nucleophilic. orientjchem.org Protecting this nitrogen prevents it from participating in undesired reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. researchgate.net

The trityl group offers several strategic advantages in pyrazole chemistry:

Bulky Nature : Its significant steric hindrance can influence the stereochemical outcome of reactions and can selectively protect less sterically hindered nitrogens if multiple are present. total-synthesis.com

Acid Lability : The trityl group is readily cleaved under mild acidic conditions, such as with formic acid or trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com This deprotection proceeds via the formation of the highly stable trityl cation. total-synthesis.com This allows for its removal without affecting other, more robust protecting groups, enabling orthogonal protection strategies. arkat-usa.org

Increased Solubility : The hydrophobic nature of the three phenyl rings can enhance the solubility of polar, polyfunctional molecules in organic solvents, aiding in purification. total-synthesis.com

The protection of a pyrazole is typically achieved by reacting it with trityl chloride in the presence of a base like pyridine. total-synthesis.com The subsequent deprotection is carefully planned to occur at a specific stage in the synthetic sequence, unmasking the N-H group for the final steps of the synthesis. thieme.de This protection-deprotection strategy is a cornerstone of modern synthetic chemistry, and the trityl group remains a valuable option for the synthesis of complex pyrazole-containing molecules. acgpubs.org

Properties

IUPAC Name |

ethyl 1-tritylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-29-24(28)20-18-26-27(19-20)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIVHLZBVVOABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441261 | |

| Record name | Ethyl 1-tritylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88529-68-4 | |

| Record name | Ethyl 1-tritylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Tritylpyrazole 4 Carboxylate

Synthesis of the Pyrazole-4-carboxylate Core Structure

The formation of the ethyl pyrazole-4-carboxylate core is a foundational step. Various synthetic routes have been developed, primarily focusing on esterification and cyclization reactions.

Esterification Reactions for Ethyl Pyrazole-4-carboxylate Formation

One common method to obtain ethyl pyrazole-4-carboxylate is through the esterification of pyrazole-4-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. For instance, thionyl chloride can be used to facilitate this transformation. In a typical procedure, 1H-pyrazole-4-carboxylic acid is dissolved in ethanol, and thionyl chloride is added at a controlled temperature, such as 0°C. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the corresponding ethyl ester. chemicalbook.com The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the volatile components are removed, and the product is purified, often through silica (B1680970) gel column chromatography, to yield ethyl 1H-pyrazole-4-carboxylate as a solid. chemicalbook.com

Another approach involves a one-pot, three-component reaction. sid.ir This method can utilize a magnetic ionic liquid as a recyclable catalyst to synthesize pyrazole-4-carboxylic acid ethyl ester derivatives from an aldehyde, a hydrazine (B178648) derivative, and ethyl acetoacetate. sid.ir This "green" process offers advantages such as mild reaction conditions, high yields, and ease of catalyst separation and reuse. sid.ir

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| Pyrazole-4-carboxylic acid, Ethanol | Thionyl chloride | Ethyl 1H-pyrazole-4-carboxylate | 80.0% | chemicalbook.com |

| Aldehyde, Hydrazine derivative, Ethyl acetoacetate | Magnetic ionic liquid ([bmim][FeCl4]), Flow oxygen | Pyrazole-4-carboxylic acid ethyl ester derivatives | 75-92% | sid.ir |

Cyclization Approaches to Pyrazole-4-carboxylic Acid Derivatives

Cyclization reactions offer a direct route to the pyrazole (B372694) ring system. A prevalent method is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For example, ethyl 2-formyl-3-oxopropanoate can be treated with hydrazine in ethanol. chemicalbook.comchemicalbook.com The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature for an extended period. chemicalbook.comchemicalbook.com This leads to the formation of the pyrazole ring through a cyclocondensation reaction. nih.gov The resulting ethyl 1H-pyrazole-4-carboxylate can then be isolated and purified. chemicalbook.comchemicalbook.com

The Vilsmeier-Haack reaction is another powerful tool for synthesizing substituted pyrazoles. sid.irresearchgate.netchemmethod.com This reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further manipulated. chemmethod.com For instance, hydrazones can be cyclized using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 4-formyl pyrazole derivatives. chemmethod.com

| Starting Materials | Reagents | Product | Yield | Reference |

| Ethyl 2-formyl-3-oxopropanoate, Hydrazine | Ethanol | Ethyl 1H-pyrazole-4-carboxylate | 72.4% | chemicalbook.comchemicalbook.com |

| Hydrazones | Vilsmeier reagent (POCl3/DMF) | 4-Formyl pyrazole derivatives | - | chemmethod.com |

Installation of the Trityl Protecting Group on the Pyrazole Nitrogen

Once the ethyl pyrazole-4-carboxylate core is synthesized, the next critical step is the protection of the pyrazole nitrogen. The bulky trityl group is often employed for this purpose due to its stability under various conditions and its susceptibility to removal under acidic conditions.

N-Protection Strategies Utilizing Trityl Chloride

The most common method for introducing the trityl group is through the reaction of the N-H of the pyrazole with trityl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine is a commonly used solvent and base for this transformation. total-synthesis.com The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation. total-synthesis.com

N-alkylation of pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org While not specific to trityl chloride, this highlights alternative methods for creating N-substituted pyrazoles. semanticscholar.org

| Substrate | Reagent | Base/Catalyst | Product | Reference |

| Pyrazole | Trityl chloride | Pyridine | N-trityl pyrazole | total-synthesis.com |

| Pyrazole | Trichloroacetimidate electrophiles | Brønsted acid | N-alkyl pyrazole | semanticscholar.org |

Optimization of Reaction Conditions for Trityl Installation

The efficiency of the N-tritylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and reaction time. The use of a non-nucleophilic base is crucial to prevent competition with the pyrazole nitrogen for the trityl chloride. Steric hindrance can also play a role, making the protection of less hindered nitrogen atoms more favorable.

While specific optimization data for the tritylation of ethyl pyrazole-4-carboxylate is not detailed in the provided search results, general principles of N-alkylation and protection reactions apply. For instance, optimizing the reaction temperature and the amount of catalyst can significantly impact the yield and reaction time. researchgate.net The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com Careful control of reaction parameters is essential to achieve high yields and minimize the formation of byproducts.

Trityl Protecting Group Chemistry: Principles and Applications in Pyrazole Systems

Fundamental Principles of Trityl Protection

The introduction of a trityl group onto a pyrazole (B372694) nitrogen is a key step in many synthetic routes, providing a robust yet removable shield. This protection strategy is governed by distinct mechanistic principles and is influenced by several factors that determine its success and selectivity.

Mechanism of N-Tritylation on Pyrazole Rings

The N-tritylation of pyrazoles, such as the formation of Ethyl 1-tritylpyrazole-4-carboxylate from ethyl 1H-pyrazole-4-carboxylate, typically proceeds through a mechanism analogous to an SN1 reaction. The process is generally initiated using a trityl halide, most commonly trityl chloride (TrCl), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

The key steps of the mechanism are as follows:

Formation of the Trityl Cation: In the presence of a polar solvent or a Lewis acid catalyst, trityl chloride dissociates to form a highly stable triphenylmethyl carbocation, known as the trityl cation. This cation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings.

Nucleophilic Attack by Pyrazole: The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-H) and the other a pyridine-type nitrogen. The deprotonated pyrazole anion, or the neutral pyrazole itself, acts as a nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic trityl cation.

Deprotonation: If the neutral pyrazole was the nucleophile, a final deprotonation step, facilitated by the base present in the reaction mixture, yields the final N-tritylated pyrazole product and the corresponding ammonium (B1175870) salt byproduct.

Due to the steric bulk of the trityl group, the reaction is highly regioselective for the less sterically hindered nitrogen atom in unsymmetrically substituted pyrazoles.

Factors Influencing Protection Efficiency and Selectivity

The efficiency and regioselectivity of the N-tritylation of pyrazoles are dictated by a combination of steric and electronic factors. thieme-connect.commdpi.com For an unsymmetrical pyrazole like ethyl 1H-pyrazole-4-carboxylate, tritylation can theoretically occur at either N1 or N2.

Steric Effects: The immense size of the trityl group is the dominant factor in determining the site of substitution. mdpi.comsemanticscholar.org Alkylation generally occurs at the nitrogen atom that is less sterically encumbered by adjacent substituents. In the case of 4-substituted pyrazoles, the N1 and N2 positions are electronically similar but can be rendered sterically distinct by substituents at the C3 or C5 positions. For ethyl 1H-pyrazole-4-carboxylate, where C3 and C5 are unsubstituted, the trityl group attaches to the N1 position, leading to the formation of this compound.

Electronic Effects: The electronic nature of substituents on the pyrazole ring also plays a crucial role. Electron-withdrawing groups, such as the carboxylate group at the C4 position, decrease the nucleophilicity of the pyrazole nitrogen atoms. thieme-connect.com However, this effect is generally symmetric with respect to N1 and N2. In cases of 3- or 5-substituted pyrazoles, an electron-withdrawing group can preferentially favor alkylation at the more distant nitrogen atom. thieme-connect.com

The interplay of these factors is critical for achieving high yields and predictable regioselectivity in the synthesis of N-tritylated pyrazoles.

Table 1: Factors Affecting N-Tritylation of Pyrazoles

| Factor | Influence on Reaction | Expected Outcome for Ethyl 1H-pyrazole-4-carboxylate |

|---|---|---|

| Steric Hindrance | The bulky trityl group preferentially attacks the less hindered nitrogen atom. | Directs substitution to N1, as C3 and C5 are unsubstituted. |

| Electronic Effects | Electron-withdrawing groups (like the C4-ester) reduce the overall nucleophilicity of the pyrazole ring. | Slows the reaction rate but does not strongly influence regioselectivity between N1 and N2. |

| Base | A non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct without competing in the reaction. | Efficiently promotes the forward reaction to yield the desired product. |

| Solvent | Polar aprotic solvents (e.g., DMF, DCM) are typically used to facilitate the formation of the trityl cation. | Ensures solubility of reactants and stabilization of the cationic intermediate. |

Selective Deprotection of the N-Trityl Group

A key advantage of the trityl protecting group is its susceptibility to removal under specific, mild acidic conditions, which allows for its selective cleavage in the presence of other functional groups.

Acid-Labile Nature and Deprotection Conditions

The bond between the pyrazole nitrogen and the trityl group's tertiary carbon is sensitive to acid. acs.org This lability stems from the high stability of the trityl cation that is formed upon cleavage. The deprotection mechanism is essentially the reverse of the protection step, initiated by the protonation of one of the pyrazole ring nitrogens. This protonation weakens the C-N bond, leading to its cleavage and the release of the highly stable trityl cation, which is then quenched by a nucleophile in the medium.

A variety of acidic conditions can be employed for detritylation, with the choice of reagent depending on the sensitivity of other functional groups in the molecule. lookchem.comphasetransfercatalysis.com

Table 2: Common Reagents for N-Trityl Deprotection

| Reagent/Condition | Description | Typical Solvent(s) |

|---|---|---|

| Trifluoroacetic Acid (TFA) | A strong acid, often used in dilute solutions (e.g., 1-5% TFA) for rapid cleavage. | Dichloromethane (DCM) |

| Formic Acid | A milder organic acid, useful when other acid-sensitive groups are present. | Ether, Dioxane |

| Hydrochloric Acid (HCl) | Can be used in various forms, including gaseous HCl or solutions in organic solvents. | Toluene, Dioxane, Ethyl Acetate (B1210297) |

| Lewis Acids (e.g., ZnBr2, BCl3) | Act by coordinating to the pyrazole nitrogen, facilitating C-N bond cleavage. acs.orglookchem.com | Dichloromethane (DCM) |

Chemoselectivity Considerations in Multistep Synthesis

In a complex synthetic sequence, the selective removal of one protecting group while others remain intact is crucial. The N-trityl group's cleavage under mild acidic conditions allows for good orthogonality with many other protecting groups.

For this compound, the primary concern is the stability of the ethyl ester functionality during detritylation. Ethyl esters are generally stable to the mild acidic conditions used to cleave the trityl group, such as dilute TFA or formic acid. However, they are susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, careful selection of the deprotection reagent and conditions is necessary to ensure that only the N-trityl group is removed.

Challenges in chemoselectivity can arise when other acid-labile groups are present. For example, groups like tert-butyloxycarbonyl (Boc) or tert-butyl esters can sometimes be cleaved under similar conditions. acs.orgresearchgate.net Studies have shown that while N-trityl groups are labile with Lewis acids like ZnBr₂, these conditions can also cleave Boc groups and tert-butyl esters, limiting selectivity. acs.orgresearchgate.net In contrast, the N-trityl group can often be selectively removed in the presence of acid-resistant groups such as benzyl (B1604629) or allyl ethers. organic-chemistry.org

Impact of Trityl Protection on Pyrazole Reactivity

The introduction of a large trityl group at the N1 position of the pyrazole ring profoundly alters the molecule's steric and electronic properties, thereby influencing its subsequent reactivity.

Steric Hindrance: The most significant impact is the steric shielding of the N1 nitrogen and the adjacent C5 position. This blockage prevents further reactions at these sites and can be strategically employed to direct incoming reagents to other positions on the pyrazole ring. For example, in a protected pyrazole, electrophilic substitution that might otherwise occur at C5 could be redirected to the C3 position. Similarly, metallation with a strong base (e.g., lithiation) would be directed away from the sterically congested C5 position.

Electronic Modification: The trityl group is generally considered to be weakly electron-donating through induction. This can subtly increase the electron density of the pyrazole ring, potentially activating it towards electrophilic aromatic substitution at the C3 and C4 positions. However, this electronic effect is often overshadowed by the powerful steric influence of the group.

Blocked N-H Reactivity: By protecting the N-H functionality, the trityl group prevents reactions associated with this site, such as deprotonation by moderate bases or its participation as a hydrogen bond donor. This is critical in reactions where the acidic proton of the pyrazole could interfere with reagents like Grignards or organolithiums. Furthermore, it prevents N-protonation under acidic conditions, which can be relevant in controlling the reactivity of functionalities attached to the ring, such as an acyl group, by modulating the resonance characteristics of the pyrazole system. nih.gov

Regioselective Functionalization and Derivatization of the Pyrazole Ring System

Functionalization at the C-4 Position of the Pyrazole (B372694) Ring

The C-4 position of the pyrazole ring is a nucleophilic center, making it amenable to various functionalization reactions. researchgate.net This section explores several key strategies for introducing substituents at this position, starting with halogenation as a gateway to further transformations.

Halogenation as a Precursor to Cross-Coupling Reactions

Halogenation of the pyrazole ring, particularly at the C-4 position, is a fundamental strategy for creating versatile building blocks for subsequent cross-coupling reactions. researchgate.net This transformation introduces a reactive handle that enables the formation of new carbon-carbon and carbon-heteroatom bonds.

Various reagents can be employed for the C-4 halogenation of pyrazoles. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used in solvents like carbon tetrachloride or water to afford 4-halopyrazoles in excellent yields under mild conditions. researchgate.net Another effective method involves the use of Oxone® in conjunction with sodium halide salts in water, providing an environmentally friendly approach to 4-chloro and 4-bromopyrazoles. researchgate.net For the introduction of iodine, reagents like elemental iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have proven effective. nih.gov

The presence of a bulky protecting group at the N-1 position, such as the trityl group in ethyl 1-tritylpyrazole-4-carboxylate, can influence the reactivity and selectivity of the halogenation reaction. However, the inherent nucleophilicity of the C-4 position generally directs the halogenation to this site. researchgate.net The resulting 4-halopyrazoles are stable and readily purified, making them ideal substrates for a wide array of transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to 4-halogenated pyrazoles has significantly expanded the accessible chemical space of pyrazole derivatives. These reactions allow for the precise and efficient formation of new bonds at the C-4 position.

The Heck-Mizoroki reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful method for the C-4 alkenylation of pyrazoles. wikipedia.orgnih.gov This reaction has been successfully applied to 1-protected-4-iodo-1H-pyrazoles, yielding 1-protected-4-alkenyl-1H-pyrazoles. clockss.org

In a study involving 4-iodo-1-trityl-1H-pyrazoles, the use of triethoxyphosphine (P(OEt)3) as a ligand in conjunction with a palladium catalyst was found to be effective for the cross-coupling with various alkenes. clockss.org The trityl protecting group proved to be suitable for this transformation. clockss.org While reactions with acrylates proceeded efficiently, couplings with some styrenes resulted in lower yields. clockss.org The general reaction involves the oxidative addition of the 4-halopyrazole to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the C-4 alkenylated pyrazole and regenerate the catalyst. nih.gov

| Entry | Alkene | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl acrylate | (E)-Methyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate | 85 |

| 2 | Ethyl acrylate | (E)-Ethyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate | 88 |

| 3 | n-Butyl acrylate | (E)-n-Butyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate | 86 |

| 4 | Styrene | (E)-4-Styryl-1-trityl-1H-pyrazole | 44 |

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis. clockss.org

The coupling of 4-iodo-1-tritylpyrazole with various terminal acetylenes in the presence of a PdCl2(PPh3)2/CuI catalyst system furnishes the corresponding 4-alkynylpyrazoles in good yields. clockss.org This methodology has been utilized to synthesize a range of 4-alkynyl-1-trityl-1H-pyrazoles. clockss.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. wikipedia.orgrsc.org The resulting 4-alkynylpyrazoles can undergo further transformations, such as cycloaromatization reactions, to generate fused heterocyclic systems like 2H-indazoles. clockss.org

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Propargyl alcohol | 3-(1-Trityl-1H-pyrazol-4-yl)prop-2-yn-1-ol | 85 |

| 2 | Phenylacetylene | 4-(Phenylethynyl)-1-trityl-1H-pyrazole | 92 |

| 3 | p-Fluorophenylacetylene | 4-((4-Fluorophenyl)ethynyl)-1-trityl-1H-pyrazole | 89 |

| 4 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1-trityl-1H-pyrazole | 95 |

The introduction of nitrogen-containing substituents at the C-4 position of the pyrazole ring is of significant interest due to the prevalence of 4-aminopyrazoles in bioactive molecules. nih.gov Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed C-N coupling reactions have been effectively employed for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. beilstein-journals.orgnih.gov In the context of 4-halopyrazoles, the reaction of 4-bromo-1-tritylpyrazole with various amines has been investigated. nih.govresearchgate.net The use of a palladium catalyst such as Pd(dba)2 in combination with a bulky phosphine (B1218219) ligand like tBuDavePhos has been shown to facilitate the smooth coupling of aryl- or alkylamines that lack a β-hydrogen atom. nih.govresearchgate.net However, reactions with primary amines bearing a β-hydrogen atom often result in low yields due to competing β-hydride elimination. nih.gov

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Piperidine | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |

| 2 | Morpholine | 4-(Morpholino)-1-trityl-1H-pyrazole | 67 |

| 3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |

| 4 | Allylamine | N-allyl-1-trityl-1H-pyrazol-4-amine | 6 |

Copper-Catalyzed C-N Coupling: For alkylamines that are poor substrates in the Buchwald-Hartwig reaction, copper-catalyzed C-N coupling offers a valuable alternative. nih.gov The CuI-mediated coupling of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for reactions with alkylamines that possess a β-hydrogen atom. nih.gov This method provides a complementary approach to the palladium-catalyzed amination, expanding the scope of accessible 4-aminopyrazole derivatives. researchgate.netnih.gov

Direct C-H Functionalization Strategies at C-4

While cross-coupling reactions of pre-functionalized pyrazoles are highly effective, direct C-H functionalization has emerged as a more atom-economical and step-efficient strategy. researchgate.netrsc.org This approach avoids the need for prior halogenation of the pyrazole ring, directly forming new bonds at the C-4 position. rsc.org

Transition-metal-catalyzed C-H functionalization reactions provide access to a wide range of C-4 substituted pyrazoles in a single step. researchgate.netrsc.org For instance, palladium catalysts have been used to enable the oxidative alkenylation of pyrazoles at the C-4 position with various activated alkenes. researchgate.net Other transition metals, such as copper, have also been employed in direct C-H amination reactions. acs.org These methods often rely on the inherent electronic properties of the pyrazole ring or the use of directing groups to achieve high regioselectivity. researchgate.net The development of direct C-H functionalization strategies represents a significant advancement in the synthesis of functionalized pyrazoles, offering more sustainable and efficient routes to these important compounds. beilstein-journals.org

Catalytic C-H Arylation Methods

Direct C-H arylation is a powerful method for creating carbon-carbon bonds, allowing for the attachment of aryl groups to the pyrazole core without prior functionalization. Palladium-catalyzed reactions are particularly effective for this purpose. nih.govnih.gov The regioselectivity of these reactions on the pyrazole ring is dictated by the inherent reactivity of the C-H bonds and the influence of existing substituents.

For N-substituted pyrazoles, the general reactivity order for C-H bonds is C-5 > C-3. The C-4 position, already substituted in this compound, is not available for this reaction. The bulky trityl group at the N-1 position sterically hinders the adjacent C-5 position, which can influence the outcome of the arylation reaction. However, the C-5 position generally remains the most electronically favorable site for electrophilic-type C-H activation processes catalyzed by palladium.

Research on related N-alkylpyrazoles has shown that palladium acetate (B1210297) can effectively catalyze the arylation at the C-5 position with aryl bromides. nih.gov Optimization of reaction conditions, often involving the design of experiments (DoE), has led to protocols that yield 5-arylpyrazoles with high selectivity under mild conditions. nih.govresearchgate.net

Table 1: Catalytic Systems for C-H Arylation of N-Substituted Pyrazoles

| Catalyst | Ligand/Additive | Oxidant | Solvent | Position Arylated | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Pivalic Acid (PivOH) | K₂CO₃ | Toluene | C-5 | nih.gov |

| Pd(OAc)₂ | Various Phosphines | Ag₂CO₃ | DMSO | C-5 | bohrium.com |

This table presents generalized systems for pyrazole arylation; specific outcomes depend on the full substrate structure.

N-Alkylation Strategies of Trityl-Protected Pyrazoles

The N-1 position of this compound is already occupied by the trityl group, which serves as a protecting group. This group can be removed under acidic conditions to yield Ethyl 1H-pyrazole-4-carboxylate, which can then undergo N-alkylation. The alkylation of this unsymmetrical pyrazole can result in two different regioisomers, with the alkyl group attaching to either the N-1 or N-2 position.

The regioselectivity of this alkylation is primarily governed by steric hindrance. The substituent at the C-5 position (a hydrogen in this case) and the C-3 position (also a hydrogen) offer little steric difference initially. However, the ethyl carboxylate at C-4 can exert some electronic influence.

Several methods have been developed for the regioselective N-alkylation of pyrazoles:

Base-Mediated Alkylation : Traditional methods involve deprotonating the pyrazole with a base (like K₂CO₃) followed by the addition of an alkyl halide. The outcome is often a mixture of isomers, with the ratio influenced by the steric bulk of the alkylating agent and the pyrazole substituents. researchgate.net

Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. This approach provides good yields and the major regioisomer is typically the one where the alkyl group attaches to the less sterically hindered nitrogen. mdpi.com

Enzymatic Alkylation : Engineered enzymes have been shown to perform N-alkylation of pyrazoles with exceptional regioselectivity (>99%), offering a green and highly specific alternative to classical methods. nih.gov

The trityl group's primary role is to ensure that only one nitrogen is available for modification. After deprotection, the challenge of controlling the position of a new N-alkyl group arises, making the choice of alkylation strategy critical. acs.orgsemanticscholar.org

Table 2: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Reagents | Key Feature | Regioselectivity | Reference |

|---|---|---|---|---|

| Basic Conditions | K₂CO₃, Alkyl Halide | Traditional, widely used | Often yields mixtures | researchgate.net |

| Acid Catalysis | Trichloroacetimidates, Brønsted Acid | Milder, avoids strong base | Sterically controlled | mdpi.com |

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-4 position is a versatile functional handle that can be converted into a variety of other functionalities. These transformations are standard ester manipulations that allow for the diversification of the pyrazole scaffold.

Hydrolysis to Carboxylic Acid : The ester can be hydrolyzed to the corresponding carboxylic acid, 1-trityl-1H-pyrazole-4-carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture, followed by acidic workup.

Reduction to Primary Alcohol : The ester can be reduced to a primary alcohol, (1-trityl-1H-pyrazol-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is required for this transformation. organic-chemistry.orgchemguide.co.uk

Amidation : The ester can be converted into an amide by reaction with an amine. This can be done directly via aminolysis, often requiring heat, or by a two-step process. The more common route involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent (e.g., HATU, EDC) to form the amide bond under mild conditions. nih.gov

Transesterification : The ethyl group can be exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

These transformations provide access to pyrazole derivatives with acid, alcohol, or amide functionalities, which are crucial for applications in medicinal chemistry and materials science.

Table 3: Summary of Transformations for the Ethyl Carboxylate Group

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis | Carboxylic Acid | LiOH or NaOH, then H₃O⁺ |

| Reduction | Primary Alcohol | LiAlH₄ in THF/Ether |

| Amidation | Amide | 1. LiOH; 2. Amine, Coupling Agent (HATU/EDC) |

Strategic Applications in Advanced Organic Synthesis

Ethyl 1-tritylpyrazole-4-carboxylate as a Core Building Block

This compound serves as a versatile and strategically important building block in organic synthesis. The trityl (triphenylmethyl) group at the N1 position acts as a bulky protecting group, which can be selectively removed to allow for further functionalization. The ethyl carboxylate group at the C4 position provides a reactive handle for a wide range of chemical transformations, making this compound a valuable precursor for constructing more complex molecular architectures.

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, and this compound is an ideal starting point for creating diverse derivatives. mdpi.com Its functional groups allow for its elaboration into a variety of complex systems. For instance, pyrazole carboxylates can be converted into their corresponding hydrazones, which can then be cyclized to form fused heterocyclic systems like pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net Furthermore, the carboxylate moiety can serve as a precursor for other functional groups, enabling the synthesis of a broad range of heterocyclic compounds. researchgate.net

| Target Heterocyclic System | Key Transformation | Reagents |

| Bipyrazoles | Conversion of hydrazone to formyl group, then cyclization | Vilsmeier-Haack reagent |

| Pyrazolo[3,4-d]pyridazin-7-ones | Cyclization of acetylpyrazole hydrazones | Fischer reaction conditions |

Table 1: Examples of complex heterocyclic systems derived from pyrazole carboxylate precursors. Data sourced from research on similar pyrazole structures. researchgate.net

There is significant interest in developing novel, non-natural amino acids for incorporation into peptides and other bioactive molecules. The pyrazole scaffold can be used to create constrained amino acid mimics. This compound can be used in synthetic pathways to produce novel heterocyclic amino acid derivatives. For example, related alkyl pyrazole carboxylates have been coupled with functionalized azetidines to create highly functionalized, constrained non-chiral synthetic amino acid-like structures in their N-Boc protected ester form. researchgate.net These building blocks are valuable in drug discovery for creating peptides with modified structures and improved properties.

The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for building fused ring systems. The reaction of related ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine (B124118) yields hydrazones that, instead of undergoing a standard Fischer indole (B1671886) synthesis, cyclize to form 2-aryl-3,4-dimethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This demonstrates the utility of the pyrazole carboxylate framework in directing reactions toward the formation of complex, fused heterocyclic structures, which are of significant interest in medicinal chemistry. Similarly, 1,2,3-triazole-4-carboxylates can be used to synthesize triazolo[4,5-d]pyridazin-4-ones, highlighting a common strategy for creating fused systems from azole carboxylates. researchgate.net

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The ligands are typically multidentate, and carboxylate groups are common coordinating moieties. nih.gov Pyrazole-dicarboxylate and tricarboxylate ligands have been successfully used to synthesize robust MOFs. researchgate.netresearchgate.net After deprotection of the trityl group and hydrolysis of the ethyl ester to yield pyrazole-4-carboxylic acid, the molecule can serve as a linker in MOF synthesis. These pyrazole-carboxylate based MOFs have shown promise in applications such as the selective capture of formaldehyde, demonstrating high efficiency and reusability. researchgate.net The ability to functionalize the pyrazole ring allows for the fine-tuning of the MOF's properties, such as pore size and chemical environment. nih.gov

The Role of Acyl Pyrazoles as Activating Agents

While this compound itself is a building block, the corresponding N-acyl pyrazole functionality represents a mildly activated acylating agent. This reactivity has been particularly well-exploited in the field of peptide chemistry. nih.gov

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide segments. nih.govwikipedia.org The classic NCL reaction involves a peptide C-terminal thioester reacting with another peptide bearing an N-terminal cysteine. wikipedia.org A significant advancement in this area involves the use of peptide acyl pyrazoles as stable and easily accessible surrogates for thioesters. nih.gov

Peptide C-terminal hydrazides can be converted into the corresponding peptide N-acyl pyrazoles in solution through a reaction with acetylacetone. nih.gov These acyl pyrazoles are sufficiently reactive to undergo ligation but are more stable than traditional thioesters. rsc.orgnih.gov Recent studies have shown that the reactivity of these weak acyl donors can be significantly enhanced by azole reagents, such as 3-methylpyrazole (B28129) or imidazole, allowing for direct ligation with an N-terminal cysteine peptide at pH values between 5.0 and 6.5. rsc.orgnih.gov This strategy eliminates the need to pre-form a thioester and avoids the use of thiol additives, streamlining the synthesis process. nih.govrsc.org The utility of this acyl pyrazole-cysteine ligation (APCL) has been demonstrated in the efficient, one-pot synthesis of proteins like ubiquitin and the cyclotide kalata B1. rsc.orgnih.govnih.gov

| Activating Additive | Optimal pH | Ligation Outcome |

| None | 6.5 | Moderate yield (41% in a model system) |

| 3-Methylpyrazole | 5.0 | Efficient ligation |

| Imidazole | 6.5 | Efficient ligation |

Table 2: Conditions for the activation of peptide N-acyl pyrazoles in Native Chemical Ligation. rsc.orgnih.gov

Mechanistic Insights into Acyl Pyrazole Activation

The activation of acyl pyrazoles, such as this compound, is a critical step that governs their reactivity in acylation reactions. The pyrazole moiety, in this context, serves as an effective leaving group, the ability of which can be finely tuned. The activation process generally involves enhancing the electrophilicity of the acyl group, thereby making it more susceptible to nucleophilic attack.

Several factors contribute to the activation of the acyl pyrazole. The electronic properties of the pyrazole ring itself play a significant role. The lone pair of electrons on the pyrazole nitrogen that is not bonded to the acyl group is not in direct conjugation with the acyl carbonyl. This lack of conjugation helps to maintain the aromaticity of the pyrazole ring, making it a relatively good leaving group. nih.gov

Furthermore, the reactivity of acyl pyrazoles can be enhanced through external activation methods. These include:

Protonation: In the presence of an acid, the pyrazole nitrogen can be protonated. This protonation increases the electron-withdrawing nature of the pyrazole ring, making it a better leaving group and thus activating the acyl group for nucleophilic attack. nih.gov

Metal Chelation: Lewis acids can coordinate to the pyrazole nitrogen, which also enhances its leaving group ability. This method is particularly useful in enzymatic reactions where a metal ion in the active site can facilitate the acylation process. nih.gov

The substituents on the pyrazole ring have a profound impact on its activation. Electron-withdrawing groups, such as the ethyl carboxylate group at the C4 position in this compound, increase the intrinsic leaving group ability of the pyrazole. nih.gov Conversely, electron-donating groups would diminish this ability. nih.gov The bulky trityl group at the N1 position can sterically influence the approach of the nucleophile and may also play a role in modulating the electronic properties of the pyrazole ring.

The nature of the acyl group itself also dictates the reactivity, with the general trend being amides > carbamates > ureas in terms of intrinsic reactivity. nih.gov However, in specific enzymatic reactions, this trend can be reversed, suggesting a unique active site-mediated activation mechanism. nih.gov For instance, in the inhibition of fatty acid amide hydrolase (FAAH), N-acyl pyrazole ureas have been found to be potent inhibitors, indicating a binding-induced activation that overcomes their intrinsic lower reactivity. nih.gov This activation is thought to arise from a conformational change upon binding to the enzyme's active site, which disrupts the stabilizing conjugation of the nitrogen lone pair with the carbonyl group, thereby activating the urea (B33335) for nucleophilic attack. nih.gov

Chemoselective Acylation Reactions

The tunable reactivity of acyl pyrazoles makes them valuable reagents in chemoselective acylation reactions. Chemoselectivity, in this context, refers to the preferential reaction of the acyl pyrazole with one functional group over another in a multifunctional molecule. The ability to achieve high chemoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

The chemoselectivity of acylation reactions using acyl pyrazoles can be controlled by several factors, including the inherent reactivity of the acyl pyrazole, the nature of the nucleophile, and the reaction conditions. The electronic and steric properties of the substituents on the pyrazole ring are key determinants of its reactivity.

The presence of an electron-withdrawing group, like the ethyl carboxylate in this compound, enhances the reactivity of the acyl group, making it a more potent acylating agent. This heightened reactivity can be harnessed to achieve acylation of less reactive nucleophiles. Conversely, for highly sensitive substrates with multiple nucleophilic sites, a less reactive acyl pyrazole with electron-donating substituents might be preferred to achieve greater selectivity.

The trityl group on the pyrazole nitrogen in this compound can also exert significant steric influence, which can be exploited to achieve regioselectivity in the acylation of molecules with multiple, sterically differentiated nucleophilic centers.

A notable application of the chemoselective acylation capabilities of acyl pyrazoles is in the synthesis of peptides and proteins. In a strategy known as native chemical ligation (NCL), peptidyl N-acyl pyrazoles can be activated by azole reagents, such as 3-methylpyrazole or imidazole, to ligate with an N-terminal cysteine peptide. This method is highly chemoselective and avoids the need for a peptidyl thioester and thiol additives, allowing for convenient one-pot procedures.

The influence of pyrazole substituents on the outcome of acylation reactions is illustrated in the following table, which summarizes the general trends observed in the reactivity of N-acyl pyrazoles.

| Substituent at C4 | Electronic Effect | Leaving Group Ability | General Reactivity in Acylation |

|---|---|---|---|

| -CN | Strongly Electron-Withdrawing | High | High |

| -COOEt (as in this compound) | Electron-Withdrawing | Moderate to High | Moderate to High |

| -H | Neutral | Moderate | Moderate |

| -Me | Electron-Donating | Low | Low |

This table demonstrates the principle that electron-withdrawing substituents at the C4 position of the pyrazole ring enhance the leaving group ability of the pyrazole, leading to higher reactivity of the N-acyl pyrazole in acylation reactions. nih.gov This principle is central to understanding the reactivity of this compound and its application in chemoselective synthesis.

Advanced Spectroscopic and Structural Elucidation of Ethyl 1 Tritylpyrazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms can be determined.

For Ethyl 1-tritylpyrazole-4-carboxylate, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the trityl, pyrazole (B372694), and ethyl groups. The aromatic protons of the three phenyl rings of the trityl group would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The protons on the pyrazole ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing carboxylate group and the bulky trityl substituent. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The quaternary carbon of the trityl group would be found significantly downfield. The carbon atoms of the pyrazole ring would have chemical shifts indicative of their electronic environment within the heterocyclic system. The carbonyl carbon of the ester group would appear at a characteristic downfield position, typically in the range of 160-170 ppm.

Table 1: Representative ¹H NMR Data for a Substituted Ethyl Pyrazole-4-carboxylate Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.99 | Singlet |

| Phenyl-H | 7.49-7.57 | Multiplet |

| Methylene (-OCH₂CH₃) | 4.22 | Quartet |

| Methyl (-OCH₂CH₃) | 1.26 | Triplet |

This table presents data for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and is intended to be illustrative of the types of signals expected for this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The high stability of the trityl cation (C(C₆H₅)₃⁺) suggests that a prominent peak at m/z 243 would be a key feature of the fragmentation pattern, arising from the cleavage of the N-C bond connecting the trityl group to the pyrazole ring.

Further fragmentation of the pyrazole-containing portion of the molecule would also be anticipated. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if a gamma-hydrogen is available. The fragmentation of the pyrazole ring itself can lead to the loss of small molecules like HCN. The analysis of these fragment ions allows for the reconstruction of the molecule's structure.

While direct mass spectrometry data for this compound is not available in the reviewed literature, the fragmentation of related pyrazole esters has been studied. google.com For example, the mass spectra of various ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates show initial fragmentation through the elimination of an ethanol (B145695) molecule. google.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (predicted) | Description |

|---|---|---|

| [C(C₆H₅)₃]⁺ | 243 | Trityl cation |

| [M - OCH₂CH₃]⁺ | Variable | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | Variable | McLafferty rearrangement product |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

To perform X-ray crystallography on this compound, a single crystal of suitable quality is required. The crystal is mounted in an X-ray diffractometer, and a beam of X-rays is directed at it. The scattering of the X-rays by the electrons in the crystal produces a diffraction pattern, which is then mathematically analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.

The crystal structure of this compound would reveal the spatial orientation of the bulky trityl group relative to the planar pyrazole ring. It would also provide precise measurements of the bond lengths and angles within the pyrazole ring and the ethyl carboxylate moiety. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.

While the crystal structure of this compound has not been reported in the searched literature, the structures of several related pyrazole derivatives have been determined. For example, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been reported, providing insights into the geometry of the pyrazole-4-carboxylate core. rsc.org Similarly, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been described, offering a model for the orientation of a substituent at the N1 position of the pyrazole ring. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4593 |

| b (Å) | 15.6284 |

| c (Å) | 12.4579 |

| β (°) | 98.241 |

| Volume (ų) | 1629.8 |

This table presents data for Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate and serves as an example of the type of data obtained from an X-ray crystallographic study.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations can predict a variety of properties that are crucial for understanding a molecule's reactivity. For Ethyl 1-tritylpyrazole-4-carboxylate, such calculations would typically focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function and dual descriptor analyses can provide detailed insights into the local reactivity of different atoms in the molecule.

Below is an illustrative table of electronic properties that could be obtained from DFT calculations for this compound. Please note that these are representative values for a molecule of this type and are not based on actual published research for this specific compound.

Illustrative Electronic Properties of this compound

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 3.5 D |

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, computational modeling could be used to explore various potential reactions, such as the hydrolysis of the ester group or electrophilic substitution on the pyrazole (B372694) ring. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined.

To date, there are no specific published studies on the modeling of reaction mechanisms and transition states for this compound. However, the general methodology for such studies is well-established. It typically involves:

Geometry optimization of all stationary points on the potential energy surface.

Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products.

These calculations provide a detailed, step-by-step picture of how a chemical reaction occurs, offering insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves identifying the stable conformations (or conformers) of a molecule and determining their relative energies. This compound is expected to have significant conformational flexibility due to the presence of several single bonds.

While static conformational analysis can identify low-energy structures, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the study of dynamic processes.

For this compound, MD simulations could be used to:

Investigate the range of accessible conformations in different solvent environments.

Study the dynamics of the trityl group's propeller-like rotation.

Analyze the flexibility of the ethyl carboxylate side chain.

Such simulations would provide valuable insights into the molecule's behavior in solution, which is essential for understanding its interactions with other molecules. As with the other computational aspects, specific molecular dynamics studies on this compound have not been reported in the literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.